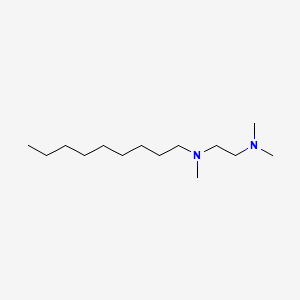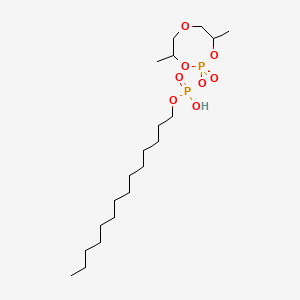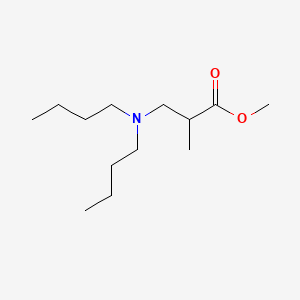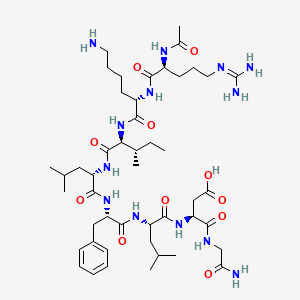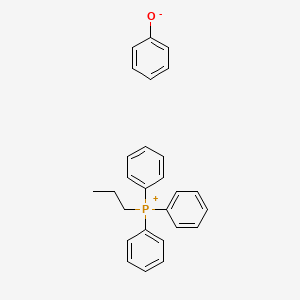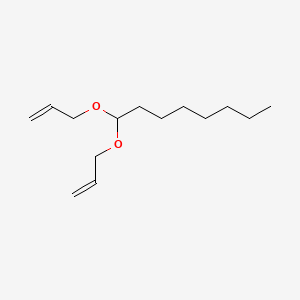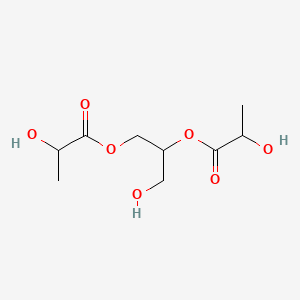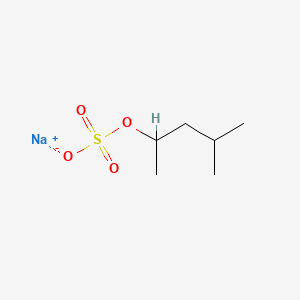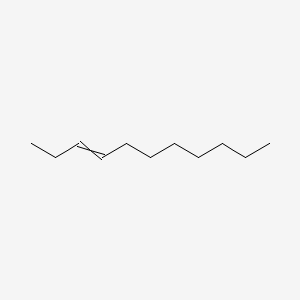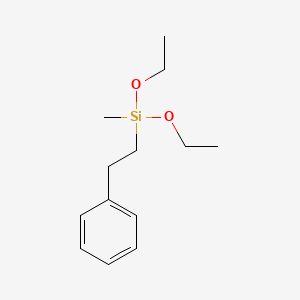
(1-Oxooctyl)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxooctyl)ferrocene typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation reaction, where ferrocene reacts with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C5H5FeC5H5+C7H15COClAlCl3C5H5FeC5H4COC7H15+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Oxooctyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocenium ion.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The cyclopentadienyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides in the presence of Lewis acids.
Major Products
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Formation of (1-Hydroxyoctyl)ferrocene.
Substitution: Various substituted ferrocene derivatives depending on the electrophile used.
Scientific Research Applications
(1-Oxooctyl)ferrocene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential as a bioorganometallic compound with applications in drug delivery and imaging.
Medicine: Studied for its anticancer properties and as a potential therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (1-Oxooctyl)ferrocene involves its interaction with molecular targets through its ferrocene and ketone functionalities. The ferrocene moiety can undergo redox reactions, facilitating electron transfer processes. The ketone group can participate in hydrogen bonding and other interactions with biological molecules. These properties enable this compound to modulate various biochemical pathways and exhibit biological activity.
Comparison with Similar Compounds
Similar Compounds
(1-Acetyl)ferrocene: Similar structure but with an acetyl group instead of an octyl ketone group.
(1-Benzoyl)ferrocene: Contains a benzoyl group, offering different electronic and steric properties.
(1-Hydroxyoctyl)ferrocene: The reduced form of (1-Oxooctyl)ferrocene with a hydroxyl group.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct solubility and hydrophobic properties. This makes it suitable for applications where longer alkyl chains are advantageous, such as in the formation of self-assembled monolayers and in the design of amphiphilic molecules.
Properties
CAS No. |
68209-44-9 |
|---|---|
Molecular Formula |
C18H24FeO |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yloctan-1-one;iron(2+) |
InChI |
InChI=1S/C13H19O.C5H5.Fe/c1-2-3-4-5-6-11-13(14)12-9-7-8-10-12;1-2-4-5-3-1;/h7-10H,2-6,11H2,1H3;1-5H;/q2*-1;+2 |
InChI Key |
GMOLXFKZJXFGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


